Cas no 1269531-71-6 (5-Methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2H-pyrazol-3-ol)
![5-Methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2H-pyrazol-3-ol structure](https://ja.kuujia.com/scimg/cas/1269531-71-6x500.png)
5-Methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2H-pyrazol-3-ol 化学的及び物理的性質
名前と識別子
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- 5-Methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2H-pyrazol-3-ol
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- MDL: MFCD18447024
- インチ: 1S/C10H10N6O/c1-6-5-10(17)16(13-6)9-4-3-8-12-11-7(2)15(8)14-9/h3-5,17H,1-2H3
- InChIKey: QVTNQCFOWCTCTR-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NN3C(C)=NN=C3C=C2)C(O)=CC(C)=N1
5-Methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2H-pyrazol-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
OTAVAchemicals | 3463644-1G |
3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazol-5-ol |
1269531-71-6 | 90% | 1G |
$300 | 2023-07-04 | |
OTAVAchemicals | 3463644-100MG |
3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazol-5-ol |
1269531-71-6 | 90% | 100MG |
$150 | 2023-07-04 | |
OTAVAchemicals | 3463644-250MG |
3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazol-5-ol |
1269531-71-6 | 90% | 250MG |
$200 | 2023-07-04 | |
A2B Chem LLC | BA38001-500mg |
3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-5-ol |
1269531-71-6 | 90% | 500mg |
$478.00 | 2024-04-20 | |
A2B Chem LLC | BA38001-250mg |
3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-5-ol |
1269531-71-6 | 90% | 250mg |
$423.00 | 2024-04-20 | |
A2B Chem LLC | BA38001-100mg |
3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-5-ol |
1269531-71-6 | 90% | 100mg |
$367.00 | 2024-04-20 | |
OTAVAchemicals | 3463644-500MG |
3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazol-5-ol |
1269531-71-6 | 90% | 500MG |
$250 | 2023-07-04 |
5-Methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2H-pyrazol-3-ol 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
5-Methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2H-pyrazol-3-olに関する追加情報
Comprehensive Overview of 5-Methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2H-pyrazol-3-ol (CAS No. 1269531-71-6)
The compound 5-Methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2H-pyrazol-3-ol (CAS No. 1269531-71-6) is a heterocyclic organic molecule featuring a unique fusion of pyrazole and triazolopyridazine rings. This structural complexity grants it significant potential in pharmaceutical and agrochemical research, particularly in the development of novel enzyme inhibitors and receptor modulators. Its molecular formula and precise synthesis routes have garnered attention in recent years, aligning with the growing demand for highly selective bioactive compounds in drug discovery pipelines.
Recent studies highlight the role of triazolopyridazine derivatives in targeting kinase pathways, a hot topic in oncology and inflammation research. The 5-methyl-2H-pyrazol-3-ol moiety further enhances its binding affinity, making it a candidate for structure-activity relationship (SAR) optimization. Researchers are particularly interested in its potential applications for neurodegenerative diseases and metabolic disorders, areas where users frequently search for "new kinase inhibitors" or "heterocyclic drug candidates."
From a synthetic chemistry perspective, the CAS No. 1269531-71-6 compound exemplifies advancements in green chemistry and atom-economical reactions. Its preparation often involves catalytic cross-coupling methods, reducing waste generation—a key concern in sustainable pharmaceutical manufacturing. This aligns with trending searches like "eco-friendly synthesis of nitrogen heterocycles" and "catalytic methods for drug intermediates."
The compound’s physicochemical properties, including solubility and stability under physiological conditions, are critical for formulation scientists. Computational modeling (in silico studies) suggests favorable ADME profiles, a recurring theme in AI-driven drug design queries. Such data positions it as a viable scaffold for fragment-based drug discovery, another frequently searched term in medicinal chemistry circles.
In agrochemical contexts, derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown promise as plant growth regulators. The hydroxyl group at the 3-position of the pyrazole ring may facilitate hydrogen bonding with biological targets, a feature often explored in "next-generation crop protection agents" discussions. Patent databases reveal growing IP activity around similar structures, reflecting commercial interest.
Analytical challenges associated with CAS 1269531-71-6, such as HPLC method development and spectroscopic characterization, are also widely discussed in academic forums. Users frequently seek "validation protocols for heterocyclic impurities" or "MS/MS fragmentation patterns of triazolopyridazines," underscoring the need for detailed technical resources.
Ongoing research explores crystal engineering approaches to improve the bioavailability of this compound. Polymorphism studies—a trending topic in preformulation science—could unlock enhanced delivery systems, addressing common search queries like "solid-state properties of API intermediates."
In conclusion, 5-Methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2H-pyrazol-3-ol represents a multifaceted research tool bridging medicinal chemistry, process optimization, and materials science. Its versatility continues to inspire investigations across disciplines, responding to the scientific community’s demand for innovative heterocyclic architectures with tailored functionalities.
1269531-71-6 (5-Methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2H-pyrazol-3-ol) 関連製品
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